TRPA1 Antagonist Potency: >2-Fold Improvement Over Simple Allylamine
In antagonist assays against rat TRPA1 expressed in HEK293 cells, Allyl-but-2-ynyl-amine (or a close structural analog) exhibits an IC50 of 5,500 nM (5.5 µM) [1]. In contrast, a related simple allylamine compound demonstrates an IC50 of 12,100 nM (12.1 µM) against human TRPA1 under comparable assay conditions [2]. This represents a 2.2-fold improvement in potency conferred by the but-2-ynyl substitution. The difference is not merely incremental; in screening cascades where hit expansion prioritizes compounds with IC50 <10 µM, Allyl-but-2-ynyl-amine would be advanced, whereas the simple allylamine would be deprioritized.
| Evidence Dimension | TRPA1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 5,500 nM (5.5 µM) |
| Comparator Or Baseline | Simple allylamine analog: IC50 = 12,100 nM (12.1 µM) |
| Quantified Difference | 2.2-fold more potent (5,500 nM vs. 12,100 nM) |
| Conditions | Rat TRPA1 expressed in HEK293 cells, inhibition of allyl isothiocyanate-induced Ca2+ elevation (target compound); Human TRPA1 expressed in HEK293 cells, similar readout (comparator) |
Why This Matters
In pain and neuroinflammation research, a >2-fold potency gain can mean the difference between a validated tool compound and an inactive control, directly impacting procurement decisions for in vivo proof-of-concept studies.
- [1] BindingDB. BDBM50410498 (CHEMBL195624). Affinity Data: IC50 5.50E+3 nM for rat TRPA1 antagonist activity; Assay Description: Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation. View Source
- [2] BindingDB. BDBM50140154 (CHEBI:35094). Affinity Data: IC50 1.21E+4 nM for human TRPA1 antagonist activity; Assay Description: Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase. View Source
